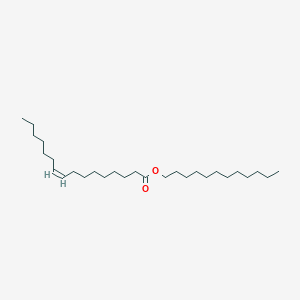

Lauryl palmitoleate

Description

Contextualization within Natural Wax Ester Chemistry Research

Wax esters are a diverse group of lipids found throughout the natural world, from microorganisms to plants and animals. researchgate.net They are synthesized through a two-step enzymatic pathway. First, a fatty acyl-CoA is reduced to a fatty alcohol by a fatty acyl-CoA reductase (FAR). nih.govresearchgate.net Subsequently, a wax synthase (WS) enzyme catalyzes the esterification of this fatty alcohol with another fatty acyl-CoA molecule to produce the final wax ester. nih.govresearchgate.net This fundamental pathway was first detailed in the early 2000s in studies on jojoba. researchgate.net

Natural wax esters exhibit significant chemical diversity, with variations in the chain lengths and degree of saturation of both the fatty acid and fatty alcohol components. nih.gov For instance, wax esters from marine animals often contain high levels of unsaturated fatty acids and alcohols, while those on the surface of terrestrial insects are typically composed of long, saturated chains. nih.gov Lauryl palmitoleate (B1233929) is an example of an unsaturated wax ester, containing the monounsaturated 16-carbon palmitoleic acid and the saturated 12-carbon lauryl alcohol. Its specific structure places it within the complex milieu of lipids studied in natural product chemistry.

Significance in Diverse Biological Systems: An Overview

The biological functions of wax esters are varied and essential. In many marine organisms, such as deep-sea fish and copepods, they serve as a primary form of energy storage, sometimes constituting a significant portion of the animal's total body weight. labinsights.nlnzic.org.nz In terrestrial arthropods, wax esters are critical components of the cuticular lipids, forming a waterproof barrier to prevent evaporative water loss. nih.govoup.com

Lauryl palmitoleate has been identified as a component of human sebum, the complex lipid mixture secreted by sebaceous glands onto the skin's surface. researchgate.netnih.govresearchgate.net Sebum is crucial for skin health, contributing to moisturization and the maintenance of the skin barrier. researchgate.net Comprehensive lipidomic analyses of sebum have revealed the presence of numerous wax ester species, with those containing the palmitoleoyl (16:1) fatty acyl moiety being a major fraction. nih.gov this compound (designated as 16:1-WE 28:1 in some literature) is one of the specific wax esters identified within this fraction. researchgate.netnih.gov

The constituent parts of this compound also have recognized biological activities. Palmitoleic acid, an omega-7 monounsaturated fatty acid, is known to be a key component of sebum and possesses antimicrobial properties. atamanchemicals.comnih.gov Similarly, lauric acid, the saturated fatty acid precursor to lauryl alcohol, is well-documented for its potent activity against Gram-positive bacteria. mdpi.comresearchgate.net This suggests that wax esters like this compound in sebum may contribute to the skin's innate chemical defense system.

| Lipid Class | Approximate Percentage of Total Lipids | Source |

|---|---|---|

| Triacylglycerols (Triglycerides) | ~40-60% | researchgate.net |

| Wax Esters | ~20-30% | researchgate.net |

| Squalene | ~10-15% | researchgate.net |

| Free Fatty Acids | ~15-30% (from triglyceride breakdown) | researchgate.net |

| Cholesterol & Cholesterol Esters | ~2-4% | researchgate.net |

Historical Perspectives on its Discovery and Early Research on Wax Esters

The study of wax esters has a long history, dating back to 1815 when French chemist M. Chevreul first identified them as the primary component of spermaceti, the waxy substance found in the head of sperm whales. nzic.org.nz For a long time, sperm whales and jojoba plants were the main sources for these valuable compounds, which were used in lubricants, cosmetics, and other industrial applications. nih.govnzic.org.nz

Early biochemical research focused on understanding the synthesis of these lipids. Pioneering studies with cell-free preparations of organisms like Euglena gracilis established that fatty alcohol production occurred via an aldehyde intermediate. nih.gov The complete biosynthetic pathway involving FAR and WS enzymes was later elucidated in more detail through research in bacteria and plants in the late 20th and early 21st centuries. nih.govlabinsights.nl

The "discovery" of specific molecules like this compound is a more recent development, intrinsically linked to the advent of sophisticated analytical technologies. The ability to separate and identify individual lipid species within highly complex mixtures like sebum became possible with the refinement of techniques such as rapid resolution high-performance liquid chromatography and electrospray ionization mass spectrometry (HPLC-ESI-MS). researchgate.netnih.govresearchgate.net These methods allowed researchers to move beyond analyzing the bulk properties of lipid classes to characterizing the precise molecular composition, leading to the identification of this compound and dozens of other wax esters in biological samples. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C28H54O2 |

|---|---|

Molecular Weight |

422.7 g/mol |

IUPAC Name |

dodecyl (Z)-hexadec-9-enoate |

InChI |

InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h13,15H,3-12,14,16-27H2,1-2H3/b15-13- |

InChI Key |

CDXFYPWJGOODOG-SQFISAMPSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |

Pictograms |

Irritant |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Lauryl Palmitoleate

Precursor Substrate Metabolism and Availability

The biosynthesis of lauryl palmitoleate (B1233929) is contingent upon the cellular production and availability of its constituent molecules: palmitoleic acid and lauryl alcohol.

Biosynthesis of Palmitoleic Acid (cis-9-hexadecenoic acid, 16:1n-7)

Palmitoleic acid, with the chemical formula CH3(CH2)5CH=CH(CH2)7COOH, is an omega-7 monounsaturated fatty acid. Its synthesis primarily occurs in the liver and adipose tissue through a process known as de novo lipogenesis. The principal pathway for its formation involves the desaturation of palmitic acid.

The key enzyme responsible for the conversion of palmitic acid to palmitoleic acid is Stearoyl-CoA Desaturase (SCD). SCD is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond in the cis-delta-9 position of fatty acyl-CoAs. The preferred substrates for SCD are palmitoyl-CoA and stearoyl-CoA, which are converted to palmitoleoyl-CoA and oleoyl-CoA, respectively. This enzymatic reaction is a rate-limiting step in the biosynthesis of monounsaturated fatty acids.

The desaturation process is an aerobic reaction requiring molecular oxygen (O2) as the final electron acceptor and NAD(P)H as the electron donor. Electrons are transferred through a series of redox reactions involving cytochrome b5 reductase and cytochrome b5 to the SCD enzyme.

In mammals, several isoforms of SCD have been identified. Mice have four isoforms (SCD1, SCD2, SCD3, and SCD4), while humans have two, SCD1 and SCD5. SCD1 is the most well-characterized isoform and is highly conserved across species. The presence of multiple isoforms may be related to their tissue-specific expression and substrate specificities. The ratio of palmitoleic acid to palmitic acid (16:1n-7/16:0) in plasma is often used as an indicator of SCD-1 activity.

The biosynthesis of palmitoleic acid begins with its saturated counterpart, palmitic acid (C16:0). Palmitic acid can be obtained from the diet or synthesized de novo from acetyl-CoA. The de novo synthesis of fatty acids starts with the conversion of citrate (B86180) to acetyl-CoA, which is then carboxylated to form malonyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). Fatty acid synthase (FAS) then utilizes malonyl-CoA to elongate the fatty acid chain, ultimately producing palmitate.

Under normal physiological conditions, the accumulation of palmitic acid is prevented by its conversion to other fatty acids. One of the primary metabolic fates of palmitic acid is its desaturation by SCD to form palmitoleic acid (16:1n-7). This conversion occurs in the endoplasmic reticulum. Palmitic acid can also be elongated to form stearic acid (18:0), which is then desaturated by SCD to produce oleic acid (18:1n-9).

The synthesis of palmitoleic acid is a crucial step in lipid metabolism, as it is a major component of various lipids, including triglycerides, phospholipids (B1166683), cholesterol esters, and wax esters. The compartmentalization of these synthetic pathways, particularly the distribution of palmitic acid between desaturation to palmitoleic acid and other metabolic routes, plays a significant role in regulating cellular lipid homeostasis.

Table 1: Key Enzymes in Palmitoleic Acid Biosynthesis

| Enzyme | Function | Substrate(s) | Product(s) | Cellular Location |

|---|---|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the rate-limiting step in de novo fatty acid synthesis. | Acetyl-CoA, ATP, Bicarbonate | Malonyl-CoA, ADP, Phosphate | Cytoplasm |

| Fatty Acid Synthase (FAS) | Synthesizes palmitic acid from acetyl-CoA and malonyl-CoA. | Acetyl-CoA, Malonyl-CoA, NADPH | Palmitate, NADP+, H2O, CO2 | Cytoplasm |

Biosynthesis of Lauryl Alcohol (1-dodecanol)

The second precursor for lauryl palmitoleate, lauryl alcohol (1-dodecanol), is a 12-carbon primary fatty alcohol. Its biosynthesis involves the reduction of fatty acids or their activated forms, such as acyl-CoAs or acyl-ACPs (acyl-carrier proteins).

The key enzymes involved in the production of fatty alcohols are fatty acyl-CoA reductases (FARs). These enzymes catalyze the NADPH-dependent reduction of fatty acyl-CoA or acyl-ACP substrates to their corresponding primary fatty alcohols. The FAR enzyme system typically consists of one or more polypeptide chains and utilizes reducing equivalents, most commonly from NADPH.

The substrate specificity of FARs varies significantly among different organisms and even within the same organism, where multiple FAR enzymes with different specificities can exist. This specificity determines the chain length and degree of saturation of the resulting fatty alcohol. For the synthesis of lauryl alcohol, a FAR with a preference for 12-carbon saturated fatty acyl substrates (dodecanoyl-CoA or lauroyl-CoA) is required. Some FARs have shown broad substrate specificity, acting on fatty acyl-CoAs with chain lengths from C12 to C18. For instance, the thioesterase BTE from Umbellularia californica shows a preference for medium-chain acyl-ACPs, which can be a starting point for lauryl alcohol synthesis.

There are two primary pathways for the biosynthesis of fatty alcohols from fatty acids and their CoA esters: a two-step pathway and a direct reduction pathway.

The two-step pathway involves the initial reduction of a fatty acyl-CoA to a fatty aldehyde, catalyzed by an acyl-CoA reductase. Subsequently, the fatty aldehyde is further reduced to a fatty alcohol by an alcohol dehydrogenase or aldehyde reductase, a reaction that also requires a reducing agent like NADPH.

The direct reduction pathway, catalyzed by some alcohol-forming FARs, involves the direct, four-electron reduction of a fatty acyl-CoA to a fatty alcohol without the release of a free aldehyde intermediate.

The precursor for lauryl alcohol, lauric acid (dodecanoic acid), is produced through the fatty acid synthesis pathway. The termination of fatty acid chain elongation at 12 carbons provides the substrate, which is then activated to lauroyl-CoA by an acyl-CoA synthase (e.g., FadD in E. coli) before being reduced to lauryl alcohol.

Table 2: Key Enzymes in Lauryl Alcohol Biosynthesis

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Fatty Acyl-CoA Synthetase | Activates lauric acid to its CoA ester. | Lauric acid, CoA, ATP | Lauroyl-CoA, AMP, PPi |

Esterification Mechanisms: Wax Ester Synthase (WS) and Acyltransferase Systems

The final and crucial step in the biosynthesis of this compound is the esterification reaction. This reaction is catalyzed by a class of enzymes known as wax ester synthases (WS) or acyl-CoA:fatty alcohol acyltransferases. scispace.com These enzymes facilitate the transfer of an acyl group from an activated fatty acid, typically a fatty acyl-Coenzyme A (acyl-CoA), to the hydroxyl group of a long-chain fatty alcohol. oup.com In the specific case of this compound, this involves the reaction between palmitoleoyl-CoA and lauryl alcohol.

Two primary families of enzymes are known to catalyze this reaction in nature: the bifunctional Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase (WS/DGAT) family and the Membrane-Bound O-Acyltransferase (MBOAT) family of wax synthases. nih.gov

The WS/DGAT family of enzymes is particularly notable for its bifunctional capability. These enzymes can catalyze both the synthesis of wax esters and triacylglycerols (TAGs). nih.govfrontiersin.org The WS/DGAT enzyme, first identified in the bacterium Acinetobacter calcoaceticus, represents a distinct class of acyltransferases. frontiersin.orgasm.org It facilitates the final step in both wax ester and TAG biosynthesis by catalyzing the acyl-CoA-dependent acylation of fatty alcohols and diacylglycerols, respectively. nih.gov

The reaction mechanism for wax ester synthesis involves the esterification of a fatty acyl-CoA with a fatty alcohol, which releases a molecule of coenzyme A (CoA). nih.gov While these enzymes can produce both wax esters and TAGs, the relative activity can vary significantly between enzymes from different species. For instance, some bacterial WS/DGATs have broad substrate specificity and produce both lipid types, whereas plant-derived WS/DGATs often show a strong preference for wax ester synthesis. oup.comscispace.com

A key enzyme in plant wax ester biosynthesis is WSD1, a member of the WS/DGAT gene family identified in the model plant Arabidopsis thaliana. nih.govoup.com WSD1 plays a major role in the synthesis of cuticular wax esters found on the plant's stems. oup.com Genetic studies have shown that mutants lacking the WSD1 gene (wsd1 mutants) have severely reduced levels of wax esters in their stem wax, confirming the enzyme's critical function. nih.gov

Further characterization through in vitro assays revealed that the WSD1 protein possesses a high level of wax synthase activity but exhibits approximately 10-fold lower diacylglycerol acyltransferase activity. nih.govoup.com When the WSD1 gene was expressed in yeast (Saccharomyces cerevisiae), there was a significant accumulation of wax esters but not triacylglycerols, indicating that WSD1 predominantly functions as a dedicated wax synthase in vivo. nih.govfrontiersin.org This specialization ensures that the metabolic flux is directed towards the production of cuticular waxes rather than storage lipids.

Localization studies using fluorescent protein tags demonstrated that the WSD1 enzyme is situated in the endoplasmic reticulum, which is the primary site for the biosynthesis of wax esters and other lipid derivatives in plant cells. nih.govoup.com

The formation of this compound specifically requires the utilization of lauryl alcohol (a C12 saturated alcohol) and palmitoleoyl-CoA (the activated form of C16:1 monounsaturated fatty acid). The efficiency of this synthesis is therefore dependent on the substrate specificity of the available wax synthase enzymes.

Kinetic studies on various WS/DGAT enzymes have revealed a wide range of substrate preferences, which highlights the potential for different organisms to produce specific types of wax esters.

Bacterial WS/DGATs : Enzymes from bacteria such as Acinetobacter baylyi and Marinobacter aquaeolei exhibit broad substrate specificity. nih.govasm.org Studies have shown high selectivity for acyl-CoAs like lauroyl-CoA (C12) and palmitoyl-CoA (C16). nih.gov The purified WS/DGAT from Acinetobacter sp. strain ADP1 efficiently acylates a wide array of linear alcohols, with the highest specificities towards medium-chain-length alcohols. nih.govasm.org This suggests that bacterial enzymes could readily utilize lauryl alcohol and an appropriate C16 acyl-CoA.

Plant WSD1 : The Arabidopsis WSD1 enzyme shows a preference for very-long-chain fatty acids and alcohols, such as C24 or C28, which are common in stem cuticular waxes. scispace.com However, the broader family of WS/DGAT enzymes in plants may possess different specificities.

Mammalian WS : Mouse wax synthase, when expressed in yeast, showed the highest activity with C14:0-CoA, C12:0-CoA, and C16:0-CoA in combination with medium-chain alcohols. bibliotekanauki.pl This indicates a preference for substrates similar in chain length to those that form this compound.

Euglena WSDs : In contrast, wax ester synthases from the protozoan Euglena gracilis preferentially utilize C14 fatty acids and C14 alcohols, aligning with the composition of its native wax esters. scispace.com

This diversity in substrate preference indicates that while an enzyme like Arabidopsis WSD1 might not be optimal for producing this compound, other wax synthases from bacteria or mammals have substrate specificities that are well-suited for utilizing C12 alcohol and C16 acyl-CoA precursors.

Interactive Data Table: Substrate Specificity of Selected Wax Ester Synthases

| Enzyme Source | Preferred Acyl-CoA Substrates (Chain Length) | Preferred Alcohol Substrates (Chain Length) | Reference(s) |

|---|---|---|---|

| Acinetobacter sp. strain ADP1 | Broad range (C12 to C20) | Broad range, highest for medium-chain alcohols | nih.gov, asm.org |

| Arabidopsis thaliana (WSD1) | Very-long-chain (e.g., C24, C28) | Very-long-chain (e.g., C24, C28) | scispace.com |

| Mouse (Mus musculus) | C14:0, C12:0, C16:0 | Medium-chain (C10-C18), highest for C12 | bibliotekanauki.pl, d-nb.info |

| Euglena gracilis | C14 | C14 | scispace.com |

| Jojoba (Simmondsia chinensis) | Broad range (C14 to C24), preferred C20:1 | C18:1 | oup.com |

Regulatory Mechanisms of this compound Biosynthesis

The production of wax esters, including this compound, is a tightly regulated process. Plants and other organisms must balance the metabolic cost of lipid synthesis with the need for protective coatings or energy stores. This regulation occurs at multiple levels, from the transcription of biosynthetic genes to the influence of external environmental factors. nih.gov

The expression of wax synthase genes is under strict transcriptional control, often mediated by specific transcription factors that respond to developmental programs and environmental signals. nih.gov In Arabidopsis, several transcription factors have been identified that regulate the broader cuticular wax biosynthetic pathway.

For example, the transcription factor MYB96 is known to activate the expression of wax biosynthetic genes, including WSD1, in response to drought conditions. mdpi.com This activation leads to an increased accumulation of cuticular waxes. Other MYB transcription factors are also implicated in the regulation of wax biosynthesis in various plant species, indicating a conserved regulatory network. mdpi.com This transcriptional control ensures that enzymes like WSD1 are produced when and where they are needed, such as in the epidermis of growing tissues or in response to stress.

The rate of wax ester biosynthesis is highly responsive to both developmental cues and environmental conditions. nih.govnih.gov

Developmental Influences : The expression of WSD1 in Arabidopsis is developmentally regulated. Gene transcripts are found predominantly in flowers, the upper parts of actively growing stems, and leaves, correlating with the sites of active wax synthesis. nih.govoup.com This ensures that new tissues are quickly coated with a protective wax layer.

Environmental Influences : Abiotic stresses are major triggers for wax biosynthesis. The expression of WSD1 is significantly upregulated by drought, high salinity, and the application of the stress hormone abscisic acid (ABA). mdpi.comuniprot.org This response is a key defense mechanism, as a thicker wax cuticle helps reduce non-stomatal water loss and protects the plant from environmental damage. uniprot.org In other organisms like Euglena gracilis, environmental factors such as oxygen availability and light conditions dramatically influence the accumulation of wax esters, which serve as an energy store during anaerobic fermentation. plos.orgresearchgate.net The highest accumulation occurs under hypoxic (low oxygen) conditions in the dark. plos.orgresearchgate.net

These regulatory layers ensure that the biosynthesis of wax esters is finely tuned to the organism's developmental stage and its immediate environmental challenges, thereby controlling the potential flux towards the synthesis of specific compounds like this compound.

Metabolic Fates and Biodegradation of Lauryl Palmitoleate

Hydrolytic Cleavage Mechanisms

The breakdown of lauryl palmitoleate (B1233929) is initiated by enzymatic hydrolysis, a reaction that targets the ester linkage connecting the lauryl alcohol and palmitoleic acid moieties. This process is fundamental for making the stored chemical energy within the wax ester accessible to the organism.

The enzymatic hydrolysis of wax esters like lauryl palmitoleate is primarily carried out by a class of enzymes known as carboxylic ester hydrolases (EC 3.1.1). ebi.ac.uk Within this broad class, lipases and esterases are the key players. frontiersin.org These enzymes catalyze the cleavage of the ester bond, yielding a fatty acid and a fatty alcohol as products. ontosight.airesearchgate.net

Lipases, which typically hydrolyze long-chain acylglycerols, and carboxylesterases have both demonstrated enzymatic activity toward wax esters. wikipedia.org The hydrolysis reaction is crucial for mobilizing wax esters as an energy source. ontosight.ai The physical state of the substrate can influence enzyme activity; for instance, the presence of detergents can enhance the hydrolytic activity of some hydrolases on lipophilic substrates by improving the accessibility of the enzyme to the substrate. mdpi.com Various microorganisms, including bacteria and fungi, are known to produce enzymes capable of degrading waxes, which are abundant in the environment in forms such as agricultural residues and insect coatings. researchgate.net

Specific enzymes capable of hydrolyzing wax esters have been identified in a variety of organisms. These are often referred to as wax-ester hydrolases or wax-ester acylhydrolases. ontosight.ai For example, research has identified enzymes in the hepatopancreas of carp (B13450389) (Cyprinus carpio) that are involved in the hydrolysis of wax esters. nih.gov Similarly, certain wood-inhabiting fungi, such as Aspergillus luchuensis and Cunninghamella elegans, have been shown to effectively degrade aspen waxes by hydrolyzing them into their sterol and fatty acid components. ubc.ca

In bacteria, a wax ester hydrolase has been identified in Streptomyces fradiae var. k11, a microorganism capable of degrading chicken feathers, which have a significant lipid content composed largely of wax esters. biorxiv.org This enzyme was found to be active against several model wax substrates, including cetyl-palmitate, jojoba oil, and beeswax. biorxiv.org The GDSL family of serine esterases/lipases represents another group of hydrolytic enzymes with broad substrate specificity that can hydrolyze important ester compounds. nih.gov These enzymes are characterized by a conserved GDSL sequence motif and an active site that can flexibly adapt to different substrates. nih.gov

The table below summarizes some of the enzymes and organisms known to be involved in the hydrolysis of wax esters.

| Enzyme/Organism | Source Organism | Substrate(s) | Key Findings |

| Wax-Ester Hydrolase, Lipase (B570770), Esterase | Carp (Cyprinus carpio) Hepatopancreas | Wax Esters | Demonstrated distinct enzymes for hydrolysis and synthesis of wax esters. nih.gov |

| Wax-Ester Hydrolase (SFK3309) | Streptomyces fradiae var. k11 (Actinomycete) | Cetyl-palmitate, Jojoba oil, Beeswax | Identified and kinetically characterized from a feather-degrading bacterium. biorxiv.org |

| Hydrolases | Aspergillus luchuensis, Cunninghamella elegans (Fungi) | Aspen Steryl Esters and Waxes | Fungi hydrolyze waxes to utilize the resulting sterols and fatty acids for growth. ubc.ca |

| Lipases and Carboxylesterases | General | Triglycerides, Wax Esters | Show broad activity towards wax esters, facilitating the release of fatty acids and alcohols. wikipedia.org |

| GDSL Hydrolases | Various Bacteria and Fungi | Wide range of esters | Possess a flexible active site and broad substrate specificity, with potential activity on wax esters. nih.gov |

Subsequent Catabolism of Released Fatty Acid and Fatty Alcohol Moieties

Following hydrolytic cleavage, the released palmitoleic acid and lauryl alcohol are catabolized through separate metabolic pathways to generate energy and metabolic intermediates.

Palmitoleic acid, an 18-carbon monounsaturated fatty acid with a cis-double bond at the ninth carbon (16:1Δ⁹), is degraded through the mitochondrial beta-oxidation pathway, similar to saturated fatty acids. pharmaxchange.infolibretexts.org However, the presence of the cis-double bond necessitates the action of an additional enzyme. pharmaxchange.infoyoutube.com

The process begins with the activation of palmitoleic acid to palmitoleoyl-CoA. libretexts.org This is followed by several cycles of standard beta-oxidation, which sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH in each round. libretexts.org When the double bond nears the active site, the standard enzymes cannot process the cis configuration. youtube.com At this point, an isomerase, specifically Δ³,Δ²-enoyl-CoA isomerase, repositions the double bond and converts it from a cis to a trans configuration. pharmaxchange.infoyoutube.com This allows beta-oxidation to resume. The complete oxidation of palmitoleic acid yields multiple molecules of acetyl-CoA, which can then enter the citric acid cycle for further energy production. libretexts.org Studies suggest that palmitoleic acid is rapidly oxidized compared to other fatty acids and can serve as a significant energy source for cells. atamanchemicals.com

The key steps in the degradation of palmitoleic acid are outlined below.

| Step | Process | Key Enzyme(s) | Product(s) |

| 1. Activation | Fatty acid is converted to its CoA derivative. | Acyl-CoA Synthetase | Palmitoleoyl-CoA |

| 2. Initial β-Oxidation Cycles | Standard β-oxidation proceeds until the double bond is near the active site. | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, Thiolase | Acetyl-CoA, FADH₂, NADH, Shortened Acyl-CoA |

| 3. Isomerization | The cis-Δ³ double bond is converted to a trans-Δ² double bond. | Δ³,Δ²-Enoyl-CoA Isomerase | Trans-Δ²-Enoyl-CoA |

| 4. Final β-Oxidation Cycles | β-oxidation continues to completion. | Standard β-oxidation enzymes | Acetyl-CoA, FADH₂, NADH |

Lauryl alcohol (1-dodecanol), a 12-carbon saturated fatty alcohol, is catabolized through an oxidative pathway that converts it into a fatty acid, which can then enter the beta-oxidation spiral. wikipedia.orgatamanchemicals.com In many organisms, including yeasts, this process is initiated by a long-chain-alcohol oxidase. wikipedia.org This enzyme oxidizes the alcohol to its corresponding aldehyde (lauryl aldehyde), often using molecular oxygen and producing hydrogen peroxide as a byproduct. wikipedia.org

In other organisms, particularly mammalian tissues, a long-chain fatty alcohol dehydrogenase may perform this initial oxidation step, requiring NAD⁺ as a cofactor. wikipedia.orgnih.gov The resulting fatty aldehyde is then rapidly oxidized to a carboxylic acid (lauric acid) by a fatty aldehyde dehydrogenase, a reaction that produces NADH from NAD⁺. nih.gov Once lauric acid is formed and converted to its CoA ester (lauroyl-CoA), it is a suitable substrate for the standard beta-oxidation pathway, where it is completely degraded to acetyl-CoA. wikipedia.org

The general oxidative pathway for lauryl alcohol is as follows.

| Step | Reactant | Key Enzyme(s) | Product |

| 1. Alcohol Oxidation | Lauryl Alcohol | Long-chain-alcohol oxidase or Fatty alcohol:NAD⁺ oxidoreductase | Lauryl Aldehyde |

| 2. Aldehyde Oxidation | Lauryl Aldehyde | Fatty aldehyde dehydrogenase (FALDH) | Lauric Acid |

| 3. Activation & β-Oxidation | Lauric Acid | Acyl-CoA Synthetase, β-oxidation enzymes | Acetyl-CoA |

Ecological and Biological Roles of Lauryl Palmitoleate in Diverse Organisms Non Human Model Systems

Occurrence and Functional Significance in Plant Cuticular Waxes and Epidermal Layers

The outermost layer of terrestrial plants, the cuticle, is a critical barrier against environmental challenges. frontiersin.orgresearchgate.net This layer is composed of a cutin polymer matrix and a complex mixture of lipids known as cuticular wax. frontiersin.orgnih.gov These waxes are predominantly made up of very-long-chain fatty acids (VLCFAs) and their derivatives, which include alkanes, aldehydes, alcohols, ketones, and wax esters like lauryl palmitoleate (B1233929). frontiersin.orgresearchgate.net The biosynthesis of these components originates from C16 and C18 fatty acids within the epidermal cells. frontiersin.org

The composition of cuticular wax, including the presence and relative abundance of specific wax esters like lauryl palmitoleate, varies significantly among different plant species. acs.org This variation reflects evolutionary adaptations to diverse environmental conditions. For instance, the fatty acid precursors of wax esters, such as palmitic acid and palmitoleic acid, are found in varying concentrations across different plants. Wild seabuckthorn pulp oil contains significant amounts of palmitoleic acid (25.71%) and palmitic acid (26.83%). researchgate.net In contrast, the fatty acid profile of wheat leaves is less diverse, though still contains these precursors. mdpi.com

The specific types and quantities of fatty acids available for esterification directly influence the final wax ester profile. For example, some Brassica species are noted for their content of palmitic acid and oleic acid, which are precursors for various lipids. acs.org The diversity in fatty acid composition is even greater in microalgae compared to some higher plants, suggesting a wide potential for varied wax ester formation depending on the organism's genetic makeup and original habitat. mdpi.com The analysis of these profiles, often conducted using techniques like gas chromatography-mass spectrometry (GC-MS), allows researchers to understand the specific adaptations of different plant species.

Table 1: Comparative Fatty Acid Precursor Content in Selected Plant and Algal Species

| Species/Group | Palmitic Acid (16:0) Content (%) | Palmitoleic Acid (16:1) Content (%) | Oleic Acid (18:1) Content (%) | Linoleic Acid (18:2) Content (%) |

| Wild Seabuckthorn (Pulp Oil) | 26.83 | 25.71 | 29.73 | - |

| C. vulgaris VKM Al-335 (Microalga) | Up to 44.3 | - | - | - |

| Triticum aestivum (Wheat Leaves) | 18.52 | 6.07 | - | 7.46 |

| Brassica napus (Rapeseed) | - | - | 14.22 | - |

| Brassica juncea (Mustard) | - | - | 8.52 | 14.99 |

This table presents the content of fatty acids that are precursors to wax esters like this compound. Data compiled from multiple sources. acs.orgresearchgate.netmdpi.com Note: "-" indicates data not specified in the cited sources.

Presence and Functional Implications in Microbial Metabolism

Lipids are fundamental to microbial life, serving as structural components, energy reserves, and signaling molecules. frontiersin.orgresearchgate.net While research has extensively covered common fatty acids and phospholipids (B1166683), the role of specific wax esters like this compound is an area of growing interest.

Microorganisms, particularly oleaginous fungi and certain bacteria, are capable of producing a wide array of lipids. frontiersin.org The biosynthesis of fatty acids, the precursors for wax esters, is a well-understood process known as the Fatty Acid Synthase (FAS) pathway. nih.gov This process begins with acetyl-CoA and generates fatty acids like palmitic acid. nih.gov Further modification by desaturase enzymes can introduce double bonds, creating unsaturated fatty acids such as palmitoleic acid. nih.gov

Fungi from genera like Mortierella and Mucor are known for their ability to accumulate high levels of lipids, including various polyunsaturated fatty acids. frontiersin.orgresearchgate.net Some fungi can accumulate palmitoleic acid up to 20% of their total fatty acids. researchgate.net While the direct synthesis of this compound is not as commonly documented, the necessary precursors (lauryl alcohol and palmitoleic acid) can be produced through microbial metabolic pathways. The esterification of a fatty acid to a fatty alcohol to form a wax ester is a known microbial process, often for energy storage. The growth conditions, such as the carbon-to-nitrogen ratio, temperature, and pH, can be manipulated to influence the production and accumulation of specific lipids in fungi. frontiersin.org

In bacteria and fungi, lipids serve two primary functions: as building blocks for membranes and as energy storage molecules. nih.govfrontiersin.org The composition of the cell membrane is crucial for its fluidity and function, and bacteria can alter the ratio of saturated to unsaturated fatty acids in their membranes to adapt to environmental changes like temperature shifts. nih.gov The incorporation of unsaturated fatty acids like palmitoleic acid increases membrane fluidity, which is advantageous at lower temperatures. mdpi.com

Beyond their structural role, lipids, particularly in the form of triacylglycerols (TAGs) and wax esters, act as dense energy reserves. frontiersin.orgnih.gov In some organisms, wax esters are the primary form of energy storage. nih.gov These neutral lipids are stored in intracellular lipid droplets. frontiersin.orgfrontiersin.org When energy is required, these esters can be hydrolyzed back into fatty acids and fatty alcohols, which then enter catabolic pathways to generate ATP. This role as an energy deposit allows microbes to survive periods of nutrient limitation and provides the necessary resources for rapid growth when conditions become favorable again. nih.gov

This compound in Invertebrate Lipid Systems (e.g., Insect Secretions)

Invertebrates, particularly insects, utilize a diverse array of lipids for structural, metabolic, and defensive purposes. frontiersin.org The insect cuticle, an external skeleton, is covered in a layer of lipids that prevents desiccation and protects against pathogens. frontiersin.org These cuticular lipids are complex mixtures that can include hydrocarbons, free fatty acids, and wax esters.

The composition of these lipids is critical for an insect's survival. For instance, free fatty acids present in the cuticular secretions of some insects have demonstrated antimicrobial properties. researchgate.net A study on the biting midge Forcipomyia nigra identified a mixture of free fatty acids in its hygroscopic secretion, including palmitoleic acid (C16:1), which showed activity against bacteria. researchgate.net While this study focused on free fatty acids, the presence of precursors like palmitoleic acid and lauric acid (which is a dominant fatty acid in insects like the Black Soldier Fly) suggests the potential for the formation of this compound. researchgate.netmdpi.com

Lipids in insects are also stored in an organ called the fat body, which is analogous to the vertebrate liver and adipose tissue. frontiersin.org This organ is central to energy metabolism and immune responses. frontiersin.org WNT morphogens, which are critical signaling proteins in development, are modified with palmitoleate, a process essential for their secretion and function. nih.gov This lipid modification highlights the importance of specific fatty acids in fundamental biological processes within invertebrates. While direct evidence for this compound in insect secretions is not widespread in the provided search results, the presence of its constituent parts and the known functions of similar lipids in waterproofing, defense, and signaling strongly suggest a potential role for this wax ester in invertebrate biology. frontiersin.orgresearchgate.netnih.gov

Identification in Exoskeletal Lipids and Secretions

This compound, a wax ester formed from the condensation of lauryl alcohol and palmitoleic acid, has been identified as a component of the complex lipid mixtures found in the secretions and exoskeletons of various non-human organisms. chemicalbook.comebi.ac.uk Wax esters, in general, are significant components of the surface lipids of many terrestrial arthropods. oup.com These esters typically consist of fatty acids esterified to fatty alcohols, with chain lengths for both parts ranging from 12 to over 20 carbons. oup.com this compound, with its C12 alcohol (lauryl alcohol) and C16 fatty acid (palmitoleic acid), fits within this structural class of compounds. scbt.comebi.ac.uk

While direct identification of this compound is not always specified, its constituent parts and closely related esters have been documented in several invertebrate species. For instance, palmitoleate esters are known to be main components of beeswax, an abdominal secretion of bees (Apis mellifera). gerli.com Furthermore, methyl palmitoleate has been identified in the postpharyngeal gland and the cuticular wax of the jumping ant, Harpegnathos saltator. kuleuven.be The presence of palmitoleic acid itself is well-documented in various marine invertebrates, including the polychaete Sabella spallanzanii and the ascidian Microcosmus squamiger, suggesting its availability for esterification. mdpi.comnih.gov

Beyond invertebrates, this compound has been specifically identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the generation gland secretions of the sungazer lizard, Cordylus giganteus. ebi.ac.uk This secretion, sourced from glandular scales, contains a multitude of chemical constituents, including various esters, and is thought to be involved in chemical signaling. ebi.ac.uk

The following table summarizes the identification of this compound and its related components in various non-human organisms.

| Organism | Compound Identified | Location of Identification | Source(s) |

| Sungazer Lizard (Cordylus giganteus) | This compound | Generation Gland Secretion | ebi.ac.uk |

| Honey Bee (Apis mellifera) | Palmitoleate esters | Beeswax (Abdominal Secretion) | gerli.com |

| Jumping Ant (Harpegnathos saltator) | Methyl palmitoleate | Postpharyngeal Gland & Cuticular Wax | kuleuven.be |

| Various Marine Invertebrates | Palmitoleic acid | Tissues | mdpi.comnih.gov |

| Various Terrestrial Arthropods | General Wax Esters | Cuticle | oup.com |

Functional Roles in Invertebrate Physiology and Ecological Interactions

The presence of wax esters like this compound on the cuticle and in the secretions of invertebrates points to several crucial physiological and ecological functions. These roles are primarily associated with protection, chemical communication, and defense.

Beyond a passive waterproofing role, the components of this compound suggest involvement in chemical communication. Chemical signaling is a fundamental mode of communication for insects, mediating behaviors from mating to foraging. uni-regensburg.deresearchgate.net The alcohol moiety of this compound, dodecan-1-ol (lauryl alcohol), is a known semiochemical. ebi.ac.uk It is registered for use as a lepidopteran pheromone and sex attractant, employed to disrupt the mating behavior of certain moth species. ebi.ac.uk The presence of lauryl alcohol as a constituent of a larger, less volatile wax ester molecule could represent a mechanism for the slow release of a pheromonal cue.

Furthermore, the complex chemical mixtures found in insect secretions often serve a defensive purpose against predators and pathogens. uni-bayreuth.de For example, many tenebrionid beetles secrete a defensive blend of volatile compounds to repel predators. researchgate.net While this compound itself has not been characterized as a defensive compound, its presence within a broader chemical secretion in organisms like the sungazer lizard suggests it could be part of a multi-component signal with a defensive or territorial function. ebi.ac.uk In some marine invertebrates, fatty acids present in mucus have been shown to possess potential antimicrobial properties, indicating another possible protective role. researchgate.net

The potential functions of this compound and related compounds in invertebrates are summarized in the table below.

| Functional Role | Proposed Mechanism | Relevant Component/Compound Class | Organism Group Example | Source(s) |

| Waterproofing | Forms a lipid barrier on the cuticle to prevent water loss. | Wax Esters | Terrestrial Arthropods | oup.com |

| Chemical Communication | Acts as a pheromone or a slow-release carrier for a pheromone. | Dodecan-1-ol (Lauryl alcohol) | Lepidoptera (Moths) | ebi.ac.uk |

| Defense | Contributes to a multi-component secretion that repels predators. | General Secretion Components | Tenebrionid Beetles | researchgate.net |

| Pathogen Protection | Exhibits antimicrobial properties. | Fatty Acids | Marine Invertebrates, Beetles | researchgate.netresearchgate.net |

Advanced Analytical Methodologies for Lauryl Palmitoleate Research

High-Resolution Spectroscopic Techniques for Structural Elucidation and Confirmation

High-resolution spectroscopy offers a powerful, non-destructive means to elucidate the intricate structural features of lauryl palmitoleate (B1233929). These techniques are fundamental for confirming the identity and determining the purity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis and quantification of wax esters like lauryl palmitoleate. aocs.org ¹H-NMR spectroscopy, in particular, allows for the identification and quantification of specific protons within the molecule, providing valuable information about its structure. nih.gov For instance, the protons on the carbon atom attached to the ester oxygen of the fatty alcohol moiety (lauryl group) exhibit a characteristic resonance, which can be used for quantification. nih.gov

Table 1: Key ¹H-NMR Resonances for Wax Ester Analysis

| Chemical Shift (ppm) | Assignment | Application in this compound Analysis |

|---|---|---|

| ~4.0 | Protons on the α-carbon of the alcohol moiety (-CH₂-O-C=O) | Quantification of total wax esters nih.gov |

| ~5.3 | Vinylic protons (-CH=CH-) | Determination of the degree of unsaturation nih.gov |

| ~2.2-2.3 | Protons on the α-carbon of the fatty acid moiety (-CH₂-C=O) | Structural confirmation |

| ~0.8-0.9 | Terminal methyl protons (-CH₃) of both chains | General structural feature identification |

This table is generated based on typical chemical shifts for wax esters.

Mass spectrometry (MS) is a cornerstone in the analysis of wax esters, providing sensitive and specific detection. Advanced MS techniques, often coupled with chromatographic separation, enable detailed characterization from molecular weight determination to fine structural details.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of wax esters. cas.cz Due to the low volatility of high-molecular-weight esters like this compound, high-temperature GC methods are often required. nih.gov One common approach involves the hydrolysis of the wax ester followed by derivatization of the resulting fatty acid (palmitoleic acid) and fatty alcohol (lauryl alcohol) for separate analysis. nih.gov However, methods for the analysis of intact wax esters by high-temperature GC-MS have also been developed, allowing for direct identification. nih.gov

When using electron ionization (EI), the mass spectra of wax esters provide characteristic fragment ions that are crucial for structural elucidation. researchgate.netnih.gov The fragmentation patterns typically include acylium ions ([RCO]⁺) that are indicative of the fatty acid moiety, and ions related to the fatty alcohol chain. researchgate.netnih.govnih.gov This allows for the differentiation of isomeric wax esters. For instance, the analysis of human meibum has successfully employed GC-MS to identify and quantify a wide range of intact wax esters. nih.govarvojournals.org

Table 2: Characteristic GC-MS Fragments for this compound Analysis (Electron Ionization)

| Ion (m/z) | Proposed Fragment | Structural Information |

|---|---|---|

| [M]⁺ | Molecular Ion | Confirms molecular weight |

| [C₁₆H₂₉O]⁺ | Acylium ion from palmitoleic acid | Identifies the fatty acid moiety |

| [C₁₂H₂₄]⁺ | Alkene fragment from lauryl alcohol | Indicates the fatty alcohol moiety |

This table presents hypothetical characteristic fragments based on general fragmentation patterns of wax esters.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful platform for the comprehensive analysis of intact wax esters directly from complex mixtures. creative-proteomics.comresearchgate.net Non-aqueous reversed-phase (NARP) HPLC is particularly effective for separating wax ester species. researchgate.netnih.gov In such systems, wax esters elute based on their equivalent carbon number (ECN), and within the same ECN, unsaturated species tend to elute earlier. nih.gov This chromatographic separation is crucial for resolving isomers. spectroscopyonline.com

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the intact molecular ions. nih.gov Collision-induced dissociation (CID) of protonated or ammoniated adducts of wax esters generates product ions that can identify the constituent fatty acid and fatty alcohol. nih.govresearchgate.net For example, the fragmentation of the ammonium (B1175870) adduct [M+NH₄]⁺ often yields a prominent protonated fatty acid ion [RCOOH₂]⁺, which is highly diagnostic. nih.gov This technique has been successfully applied to profile wax esters in various natural sources like jojoba oil and human meibum. researchgate.netresearchgate.net

Ion Mobility-Mass Spectrometry (IMS-MS) introduces an additional dimension of separation based on the size, shape, and charge of an ion in the gas phase. frontiersin.orgyoutube.com This technique is particularly valuable for separating isomeric lipids that may not be resolved by chromatography or mass spectrometry alone. frontiersin.orgnih.gov For wax esters like this compound, IMS-MS can differentiate between structural isomers, such as those with double bonds at different positions within the fatty acid chain, or positional isomers where the fatty acid and alcohol components are swapped but result in the same mass. The separation is based on the different collision cross-sections (CCS) of the isomeric ions as they drift through a gas-filled cell. youtube.com Combining IMS with MS allows for the assignment of specific mass-to-charge ratios to ions with distinct drift times, enhancing the confidence in isomer identification. nih.gov

Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are soft ionization techniques widely used in LC-MS for the analysis of lipids, including wax esters. nih.govrsc.org

APCI-MS is well-suited for analyzing less polar compounds like wax esters and can handle higher mobile phase flow rates. researchgate.netcreative-proteomics.com It typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the source. researchgate.netnih.gov However, in-source fragmentation can occur, providing some structural information but also potentially complicating spectra. nih.gov The presence of acetonitrile (B52724) in the mobile phase can lead to the formation of specific adducts that, upon fragmentation, yield ions useful for locating double bonds within the wax ester structure. acs.org

ESI-MS is a gentler ionization method, which is advantageous for preserving the intact molecular ion, leading to more reliable quantification. nih.gov While wax esters are neutral lipids and can be challenging to ionize with ESI, the addition of cations like ammonium (NH₄⁺) or sodium (Na⁺) to the mobile phase facilitates the formation of adducts ([M+NH₄]⁺, [M+Na]⁺). nih.govnih.gov The fragmentation of these adducts in MS/MS experiments is highly informative. For example, the CID of [M+NH₄]⁺ adducts of unsaturated wax esters yields characteristic product ions like [RCOOH₂]⁺ and [RCO]⁺, which help identify the fatty acid portion. nih.gov

Table 3: Comparison of Ionization Techniques for this compound Analysis

| Technique | Primary Ions Formed | Fragmentation | Key Advantages |

|---|---|---|---|

| APCI-MS | [M+H]⁺ | Can have in-source fragmentation | Good for less polar compounds, compatible with higher flow rates researchgate.netcreative-proteomics.com |

| ESI-MS | [M+NH₄]⁺, [M+Na]⁺ | Minimal in-source, controlled in MS/MS | "Soft" ionization preserves molecular ion, good for quantification nih.gov |

Advanced Mass Spectrometry (MS) Applications

Chromatographic Separation Techniques for Complex Mixtures

The analysis of this compound and other wax esters within biological or commercial matrices presents a significant challenge due to the complexity of these lipid mixtures. Chromatographic techniques are essential for the separation, identification, and quantification of individual wax ester species. These methods exploit differences in the physicochemical properties of molecules, such as polarity, to achieve separation.

Reversed-Phase High-Performance Liquid Chromatography (HPLC) for Wax Ester Profiling

Reversed-Phase High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for profiling complex mixtures of wax esters like this compound. nih.gov In this method, the stationary phase is nonpolar (e.g., C18 or C30 silica (B1680970) gel), and the mobile phase is a polar solvent mixture. Nonpolar compounds, such as wax esters, are retained longer on the column, allowing for their separation based on differences in their alkyl chain lengths and degree of unsaturation. nih.gov

The retention behavior of wax esters in reversed-phase HPLC is governed by their equivalent carbon number (ECN), which is calculated as the total number of carbon atoms in the fatty acid and fatty alcohol moieties minus twice the number of double bonds. Wax esters typically elute in order of increasing ECN. For isomers with the same ECN, the species with more double bonds tend to have shorter retention times. nih.gov The use of C30 columns has proven effective for the separation of wax esters up to 60 carbon atoms in size, an improvement over previous methods. tandfonline.comfigshare.com

Detection of the separated wax esters can be achieved using various detectors. An Evaporative Light-Scattering Detector (ELSD) is a universal detector that is sensitive to all non-volatile analytes, making it suitable for the comprehensive profiling of wax components. tandfonline.comsemanticscholar.org For more specific identification and structural elucidation, HPLC systems can be coupled with mass spectrometry (MS), particularly with Atmospheric Pressure Chemical Ionization (APCI-MS). nih.gov APCI-MS provides molecular weight information and fragmentation patterns that help identify the specific fatty acid and fatty alcohol components of the wax esters. nih.gov

Table 1: HPLC Parameters for Wax Ester Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Nova-Pak C18; C30 |

| Mobile Phase | Gradient of Methanol and Chloroform; Acetonitrile and Ethyl Acetate nih.govtandfonline.com |

| Detector | Evaporative Light-Scattering Detector (ELSD); Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) nih.govsemanticscholar.org |

| Separation Basis | Equivalent Carbon Number (ECN), degree of unsaturation, and chain length nih.gov |

Thin-Layer Chromatography (TLC) for Fractionation and Purification in Research

Thin-Layer Chromatography (TLC) is a widely used, cost-effective, and rapid method for the separation and purification of lipids, including wax esters like this compound, from complex biological extracts. nih.govacs.org In TLC, a thin layer of adsorbent material, typically silica gel, is coated onto a flat carrier such as a glass plate. The sample is applied to the plate, which is then placed in a chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and interaction with the stationary phase. nih.gov

For the separation of nonpolar lipids like wax esters, a nonpolar solvent system is employed. A common mobile phase for this purpose is a mixture of heptane/diethyl ether/acetic acid (in ratios such as 80:20:2 v/v/v) or petroleum ether/diethyl ether/acetic acid (90:10:1 v/v/v). researchgate.netnih.gov In these systems, wax esters, being highly nonpolar, migrate further up the plate compared to more polar lipids like triacylglycerols, free fatty acids, or phospholipids (B1166683). nih.gov

After development, the separated lipid classes can be visualized using various reagents. Spraying the plate with a dye like Nile Blue A or using iodine vapor allows for the nondestructive visualization of the lipid spots. nih.govacs.org For preparative purposes, the silica band corresponding to the wax esters can be scraped from the plate, and the wax esters can be eluted with an organic solvent for further analysis or experimentation. acs.org

Table 2: Typical TLC System for Wax Ester Separation

| Component | Description |

|---|---|

| Stationary Phase | Silica gel 60 plates researchgate.net |

| Mobile Phase | Petroleum ether-diethyl ether-acetic acid (90:10:1 v/v/v); Heptane/diethyl ether/acetic acid (80:20:2 v/v/v) researchgate.netnih.gov |

| Visualization | Iodine vapor; Nile Blue A stain; Anisaldehyde-sulfuric acid reagent nih.govacs.org |

| Principle | Separation based on polarity; nonpolar wax esters have higher Rf values than polar lipids. |

Isotopic Labeling and Tracer Studies for Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. wikipedia.org By introducing molecules containing stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can follow the incorporation of these labels into various metabolites, thereby elucidating biosynthetic and catabolic pathways. nih.govnih.gov

Application of Stable Isotopes in Biosynthetic and Catabolic Pathway Analysis

The biosynthesis of this compound involves the esterification of lauryl alcohol with palmitoleic acid. The precursors for these components, fatty alcohols and fatty acids, are themselves products of complex metabolic networks. Stable isotope tracers can be used to investigate these pathways. For instance, by providing a ¹³C-labeled precursor like [1-¹³C]acetate, researchers can track the incorporation of the ¹³C label into the fatty acid and fatty alcohol moieties of newly synthesized wax esters. nih.gov

The labeled products can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. bioscientifica.com Mass spectrometry distinguishes molecules based on their mass-to-charge ratio, allowing for the detection of the increased mass resulting from the incorporated stable isotope. nih.gov This approach enables the determination of the origin of the carbon atoms in the lauryl and palmitoleoyl chains and can reveal the relative activities of different biosynthetic routes. Similarly, studying the breakdown of isotopically labeled this compound can provide insights into the enzymes and pathways involved in wax ester catabolism.

Quantitative Flux Analysis using Labeled Precursors

Metabolic Flux Analysis (MFA) is a methodology that uses stable isotope labeling to provide quantitative information about the rates (fluxes) of metabolic reactions within a cell or organism. nih.gov By administering a labeled substrate and measuring the isotopic enrichment in downstream metabolites at an isotopic steady state, it is possible to calculate the flow of molecules through various metabolic pathways. nih.gov

In the context of this compound research, ¹³C-MFA can be employed to quantify the flux of carbon from central carbon metabolism (e.g., from glucose or acetate) towards the synthesis of fatty acid and fatty alcohol precursors. nih.gov This involves developing a metabolic model that includes the relevant biosynthetic pathways. The experimental data on isotopic labeling patterns in amino acids (as indicators of precursor availability) and in the final lipid products are then used to constrain the model and solve for the unknown metabolic fluxes. This powerful approach can reveal how genetic or environmental perturbations affect the production of wax esters and can help identify bottlenecks or key regulatory points in the biosynthetic pathway. nih.gov

Table 3: Common Stable Isotopes Used in Lipid Metabolism Studies

| Isotope | Labeled Precursor Example | Analytical Technique | Application in this compound Research |

|---|---|---|---|

| Carbon-13 (¹³C) | [U-¹³C]Glucose, [1-¹³C]Acetate | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Tracing carbon flow into fatty acid and fatty alcohol synthesis; Quantitative flux analysis. nih.govbioscientifica.com |

| Deuterium (²H) | Deuterated water (D₂O), [D]-labeled fatty acids | Mass Spectrometry (MS) | Measuring rates of fatty acid synthesis and turnover. eurisotop.com |

Synthetic Strategies for Lauryl Palmitoleate in Academic Research

Chemoenzymatic Approaches for Controlled Synthesis

Chemoenzymatic synthesis leverages the specificity of biological catalysts within a chemical process, offering mild reaction conditions and high selectivity. mdpi.com This approach is particularly advantageous for producing esters like lauryl palmitoleate (B1233929), minimizing the formation of unwanted byproducts that can occur with traditional chemical methods. idosi.org

Utilization of Biocatalysts (e.g., Lipases, Esterases) for Specific Esterification

The enzymatic synthesis of wax esters is predominantly achieved through the use of lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3). scielo.br These enzymes are highly effective in catalyzing the esterification of fatty acids and fatty alcohols in non-aqueous environments, a reversal of their natural hydrolytic function. scielo.br

For the synthesis of lauryl palmitoleate, lauryl alcohol and palmitoleic acid are the specific substrates. Academic research on the synthesis of the closely related compound, lauryl palmitate (using palmitic acid), provides a strong model for this process. idosi.orgresearchgate.net Immobilized lipases are preferred as they can be easily separated from the reaction mixture and reused, enhancing the cost-effectiveness of the process. researchgate.net Among the most commonly used and effective biocatalysts for this type of reaction is Novozym 435, an immobilized lipase (B570770) from Candida antarctica lipase B (CALB). idosi.orgresearchgate.net Other lipases, such as those from Rhizomucor miehei (Lipozyme RMIM) and Thermomyces lanuginosus, have also been successfully used in the synthesis of various wax esters. researchgate.netmdpi.com

The specificity of the lipase ensures that the ester bond is formed precisely between the carboxyl group of palmitoleic acid and the hydroxyl group of lauryl alcohol, leading to a high-purity product with minimal side reactions. idosi.org This enzymatic route aligns with the principles of green chemistry by reducing the need for harsh chemicals and high energy consumption. idosi.orgresearchgate.net

Optimization of Reaction Conditions for Enzymatic Esterification

To maximize the yield and efficiency of this compound synthesis, researchers optimize several key reaction parameters. The interplay between these factors is crucial for driving the reaction equilibrium towards ester formation. scielo.br Methodologies such as Response Surface Methodology (RSM) are often employed to systematically evaluate the effects of multiple variables and determine the optimal conditions. mdpi.comnih.gov

Key parameters optimized in academic studies include:

Temperature: Lipase activity is highly temperature-dependent. Studies on lauryl palmitate synthesis found an optimal temperature of around 40-50°C. idosi.orgresearchgate.netresearchgate.net Higher temperatures can increase reaction rates but also risk deactivating the enzyme. researchgate.net

Substrate Molar Ratio: The ratio of lauryl alcohol to palmitoleic acid affects the reaction equilibrium. An excess of the alcohol is often used to shift the equilibrium towards the product. For lauryl palmitate, an optimal molar ratio of lauryl alcohol to palmitic acid was found to be 2:1. idosi.orgresearchgate.net

Enzyme Concentration: The amount of lipase directly influences the reaction rate. However, beyond a certain point, increasing the enzyme amount may not significantly increase the yield. dss.go.th

Reaction Time: High conversions can often be achieved in relatively short reaction times under optimal conditions. For lauryl palmitate, yields greater than 90% were achieved in as little as 10 minutes. idosi.orgresearchgate.net

Solvent: The choice of organic solvent is critical. Non-polar solvents like n-hexane are commonly used as they are compatible with lipases and can dissolve the non-polar substrates. idosi.orgresearchgate.net The solvent's log P value (a measure of hydrophobicity) is an important consideration, with values >3.5 often being optimal. idosi.orgresearchgate.net

Water Removal: Since esterification produces water, its removal from the reaction medium is essential to prevent the reverse hydrolytic reaction and drive the synthesis forward. researchgate.net This is often accomplished using molecular sieves. researchgate.net

The following table summarizes optimal conditions found in research for the synthesis of analogous wax esters, which can be applied to this compound production.

| Parameter | Optimal Value/Range | Source |

| Biocatalyst | Novozym 435 (Candida antarctica) | researchgate.net, idosi.org |

| Temperature | 40°C - 54°C | researchgate.net, nih.gov |

| Substrate Molar Ratio (Alcohol:Acid) | 2:1 to 3.4:1 | researchgate.net, nih.gov |

| Solvent | Hexane (log P = 3.5) | researchgate.net, idosi.org |

| Reaction Time | 10 minutes - 7.4 hours | researchgate.net, nih.gov |

| Enzyme Amount | 0.15 g - 0.4 g | researchgate.net, nih.gov |

| Water Removal | Molecular Sieves | researchgate.net |

Chemical Synthesis Methodologies for Structural Analogs and Labeled Compounds

While chemoenzymatic methods offer high specificity, traditional chemical synthesis remains a vital tool in academic research, particularly for producing high-purity standards and isotopically labeled compounds for analytical and metabolic studies.

Esterification Reactions for High-Purity Research Standards

The production of high-purity this compound for use as an analytical or research standard typically involves direct chemical esterification. chemicalbook.comresearchgate.net A common method is the Fischer-Speier esterification, where the carboxylic acid (palmitoleic acid) and alcohol (lauryl alcohol) are reacted in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

The general reaction is: C₁₅H₂₉COOH (Palmitoleic Acid) + C₁₂H₂₅OH (Lauryl Alcohol) ⇌ C₂₈H₅₄O₂ (this compound) + H₂O

To drive the reversible reaction towards the ester product, the water formed during the reaction is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus. The reaction is typically carried out at elevated temperatures (e.g., 100°C to 250°C). google.com After the reaction is complete, the crude product is purified to achieve the high purity required for a research standard. Purification steps may include:

Neutralizing and washing to remove the acid catalyst and unreacted fatty acid.

Distillation under reduced pressure to remove excess lauryl alcohol and other volatile impurities. google.com

Chromatographic techniques, such as column chromatography, to separate the final product from any remaining byproducts.

The purity of the final standard is confirmed using analytical methods like Gas Chromatography (GC) and Mass Spectrometry (MS). researchgate.netresearchgate.net

Synthesis of Deuterated or Radioactively Labeled this compound for Tracer Studies

Isotopically labeled compounds are indispensable tools for "tracer studies" that investigate the metabolic fate of molecules in vivo. nih.govnih.gov To synthesize labeled this compound, researchers start with an isotopically labeled precursor, which can be either the fatty acid or the alcohol component.

Common labeling strategies include:

Stable Isotope Labeling: Using heavy isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). For example, uniformly ¹³C-labeled palmitoleic acid ([U-¹³C₁₆]palmitoleic acid) or deuterated lauryl alcohol could be used. nih.govckisotopes.com

Radioactive Labeling: Using radioisotopes like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). For instance, [1-¹⁴C]palmitoleic acid could serve as the labeled precursor. nih.gov

The synthesis process involves the chemical esterification of the labeled precursor with its unlabeled reaction partner, following the methods described in section 6.2.1. For example, to synthesize [U-¹³C₁₆]-lauryl palmitoleate, one would react [U-¹³C₁₆]palmitoleic acid with unlabeled lauryl alcohol.

The resulting labeled this compound can then be administered in tracer studies. By tracking the appearance of the isotopic label in various metabolic pools and end products using mass spectrometry or scintillation counting, researchers can elucidate the pathways of its absorption, distribution, and breakdown in biological systems. nih.govnih.govckisotopes.com

Emerging Research Avenues and Future Directions in Lauryl Palmitoleate Studies

Advanced Omics Technologies in Wax Ester Research

The "omics" revolution, encompassing lipidomics, genomics, and proteomics, provides a powerful toolkit for the comprehensive study of lipid molecules like lauryl palmitoleate (B1233929). These high-throughput technologies enable researchers to move beyond the study of single molecules to the analysis of entire systems, offering a holistic view of metabolic pathways and their regulation.

Lipidomics aims to identify and quantify the entire complement of lipids (the lipidome) in a biological system. mdpi.comresearchgate.net This field has become indispensable for studying wax esters, which are often part of complex lipid mixtures. Advanced analytical platforms, primarily liquid chromatography coupled with mass spectrometry (LC-MS), are central to modern lipidomics. monash.edu These methods allow for the sensitive and specific detection of individual lipid species, including lauryl palmitoleate, from samples like skin surface lipids. researchgate.net

Table 1: Example of Lipid Classes Profiled Alongside this compound in Biological Samples Using Lipidomics This table is interactive. You can sort and filter the data.

| Lipid Class | Example Species | Common Analytical Technique | Relevance to this compound Studies |

|---|---|---|---|

| Wax Esters | This compound (C28:1) | LC-MS, GC-MS | The target molecule of interest, often found in sebum. |

| Fatty Acids | Palmitoleic Acid (16:1), Lauric Acid (12:0) | GC-MS, LC-MS | Precursors for the biosynthesis of this compound. |

| Squalene | Squalene | LC-MS, GC-MS | A major component of sebum, co-exists with wax esters. researchgate.net |

| Triacylglycerols | e.g., Glyceryl tripalmitolein | LC-MS | Major energy storage lipids; their metabolism is linked to fatty acid availability. |

While lipidomics identifies the products, genomics and proteomics focus on the machinery responsible for their creation. Proteomics, the large-scale study of proteins, is particularly vital for identifying and quantifying the enzymes that catalyze the synthesis and breakdown of this compound. mdpi.comnih.gov The synthesis of this wax ester from palmitoleic acid and lauryl alcohol is an enzymatic process. Investigating the proteome of relevant biological systems (e.g., sebaceous glands) can reveal the specific wax synthases or acyl-CoA:fatty alcohol acyltransferases involved.

Modern proteomic workflows typically involve extracting proteins from a sample, digesting them into smaller peptides, and analyzing these peptides using high-resolution mass spectrometry. frontiersin.org This approach can identify hundreds or thousands of proteins, including low-abundance enzymes that may be involved in specialized metabolic pathways. mdpi.com By comparing the proteomes of cells under different conditions, researchers can identify which enzymes are up- or down-regulated, providing clues to the regulation of this compound metabolism. researchgate.net Genomic studies, which analyze the DNA sequence, complement this by identifying the genes that code for these enzymes, offering a complete picture from the genetic blueprint to the functional protein. frontiersin.org

Table 2: Key Enzyme Families Targeted in Proteomic Studies of Wax Ester Metabolism This table is interactive. You can sort and filter the data.

| Enzyme Family | General Function | Relevance to this compound | Potential Investigation Method |

|---|---|---|---|

| Fatty Acyl-CoA Synthetases | Activates fatty acids by converting them to Acyl-CoAs. | Activation of palmitoleic acid to palmitoleoyl-CoA. | Activity-based protein profiling, quantitative proteomics (iTRAQ, TMT). |

| Fatty Acyl-CoA Reductases | Reduces fatty Acyl-CoAs to fatty alcohols. | Synthesis of lauryl alcohol from lauroyl-CoA. | Expression proteomics, western blotting. |

| Wax Synthases | Catalyzes the esterification of a fatty alcohol and a fatty Acyl-CoA. | The final step in synthesizing this compound. | Affinity-labeling probes, interaction proteomics. nih.gov |

Computational Modeling and Theoretical Studies

Computational chemistry and molecular modeling have become indispensable tools in modern chemical and biological research. These methods allow scientists to simulate molecular behavior at an atomic level, providing insights that are often inaccessible through experimental techniques alone.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of lipid research, MD simulations are used to model a patch of a lipid bilayer and observe how different molecules behave within it. mpg.deuci.edu Although specific MD studies focusing exclusively on this compound are not widespread, the methodology is well-established for other lipids. nih.govmdpi.com

Researchers can build a virtual model of a lipid bilayer (e.g., composed of POPC lipids), embed molecules of this compound, and simulate its behavior in a hydrated environment using software suites like GROMACS. mpg.de Such simulations can reveal how this compound influences the structural and dynamic properties of the membrane. For instance, they can predict its orientation within the bilayer, its effect on membrane thickness and fluidity, and its potential interactions with membrane proteins. These theoretical studies can generate hypotheses about the biophysical roles of wax esters in biological membranes, which can then be tested experimentally.

Table 3: Potential Parameters Analyzed in a Molecular Dynamics Simulation of this compound in a Lipid Bilayer This table is interactive. You can sort and filter the data.

| Simulation Parameter | Description | Potential Insight for this compound |

|---|---|---|

| Area Per Lipid | The average surface area occupied by a single lipid molecule in the bilayer. | How this compound affects membrane packing and density. |

| Bilayer Thickness | The distance between the average positions of the lipid headgroups on opposite sides of the membrane. | Whether this compound causes the membrane to thicken or thin. mpg.de |

| Order Parameters (Scd) | A measure of the conformational order of the fatty acyl chains of the lipids. | The effect of this compound on membrane fluidity and rigidity. |

| Diffusion Coefficient | The rate at which lipid molecules move laterally within the plane of the membrane. | How this compound impacts the mobility of other membrane components. mpg.de |

Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), are used to study the electronic structure of molecules and model chemical reactions with high accuracy. plos.org In enzymology, QC methods can be used to elucidate the precise step-by-step mechanism of a reaction within an enzyme's active site. nih.gov

To study the enzymatic synthesis of this compound, a researcher would first create a "cluster model" of the wax synthase active site, including the key amino acid residues and the substrates (e.g., palmitoleoyl-CoA and lauryl alcohol). nih.gov Then, using QC calculations, they could map out the entire reaction pathway, calculating the energies of the reactants, transition states, and products. This process reveals the reaction's energy barrier, identifies key intermediates, and explains how the enzyme's structure lowers the activation energy. nih.govchemrxiv.org These theoretical insights are invaluable for understanding the fundamental chemistry of wax ester synthesis and can guide efforts in enzyme engineering or inhibitor design.

Innovative Research Applications and Methodological Advancements

The study of this compound and other wax esters benefits from and contributes to a range of innovative research applications. As a defined biochemical reagent, this compound is available for use in various life science research contexts. chemicalbook.com Its presence in the secretions of certain animals, such as the sungazer lizard (Cordylus giganteus), points to potential applications in the field of semiochemicals, which mediate interactions between organisms. ebi.ac.uk

Methodological advancements continue to push the boundaries of what is known about such lipids. The development of novel chemical probes for activity-based proteomics allows for more specific targeting of the enzymes involved in lipid metabolism. nih.gov Furthermore, the integration of multiple omics datasets (lipidomics, proteomics, genomics) provides a more complete, systems-level understanding of how the synthesis and function of molecules like this compound are regulated. The application of these advanced techniques holds promise for uncovering new biological roles and potential uses for this compound, for instance, by analogy to other fatty acid esters that are explored as biocompatible surfactants and components of drug delivery systems. uniurb.it

Development of Novel Biosensors for this compound Detection

The precise and rapid detection of specific wax esters like this compound presents a significant analytical challenge. While direct biosensors for this particular compound are still in the nascent stages of development, research into sensors for its constituent parts—fatty acids and fatty acid esters—provides a foundational framework. These emerging technologies are crucial for monitoring industrial production, studying metabolic pathways, and ensuring quality control in various applications. The development of such biosensors generally follows several strategic approaches, leveraging biological recognition elements for specificity and various transduction methods to generate a measurable signal.

A primary strategy involves the use of enzyme-based biosensors. nih.gov These devices often utilize lipases, enzymes that catalyze the hydrolysis of esters. uark.edu In the context of this compound, a lipase-coated electrode could break the ester bond to release lauryl alcohol and palmitoleic acid. The subsequent detection of these products, for instance through a pH change resulting from the fatty acid release or the electrochemical oxidation of the alcohol, would generate a signal proportional to the original wax ester concentration. uark.edu Another avenue is the development of sensors for key metabolic precursors. Transcription factor (TF)-based biosensors, for example, can be engineered to detect molecules like fatty acyl-CoAs, which are central to wax ester synthesis. nih.gov The E. coli transcription factor FadR, which naturally regulates fatty acid degradation in response to long-chain acyl-CoAs, has been repurposed in synthetic biology to control gene expression, demonstrating the potential to create a sensor that reports on the availability of precursors for this compound production. nih.gov

More advanced approaches include G protein-coupled receptor (GPCR)-based sensors and optical biosensors. Researchers have successfully developed GPCR-based biosensors in yeast to detect medium-chain fatty acids (C8-C12) with high sensitivity. acs.org While these have not yet been adapted for wax esters, the principle of using engineered receptors that bind to specific lipid structures holds promise for future development. Optical biosensors, which measure changes in light properties upon analyte binding, offer another sensitive detection method. frontiersin.org Techniques like Surface Plasmon Resonance (SPR) can monitor the interaction between an analyte and a biorecognition element immobilized on a surface, a strategy that has been applied to detect various biomolecules and could be tailored for wax esters. nih.gov